

# A Comprehensive Technical Guide to the Physicochemical Properties of Lead(II) Sulfate Crystals

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## Compound of Interest

Compound Name: *Lead(II) sulfate*

Cat. No.: *B103706*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **lead(II) sulfate** ( $\text{PbSO}_4$ ) crystals. The information is curated for professionals in research and development who require detailed data on this inorganic compound. All quantitative data are presented in structured tables for ease of comparison, and key experimental methodologies are described.

## General and Physicochemical Properties

**Lead(II) sulfate** is a white, crystalline solid that is sparingly soluble in water.<sup>[1][2][3]</sup> It is commonly known as anglesite in its mineral form.<sup>[1][4]</sup> This compound plays a significant role in various industrial applications, most notably in the electrodes of lead-acid batteries, where it is formed during the discharge cycle.<sup>[1]</sup>

## Identification and General Properties

Property	Value
Chemical Formula	PbSO <sub>4</sub>
Molar Mass	303.26 g/mol [1]
Appearance	White crystalline solid[1][4][5]
Density	6.29 g/cm <sup>3</sup> [1]
Refractive Index (n <sub>D</sub> )	1.877[1][2]
Magnetic Susceptibility (χ)	-69.7·10 <sup>-6</sup> cm <sup>3</sup> /mol[1]

## Thermal Properties

**Lead(II) sulfate** is thermally stable at moderate temperatures but decomposes at high temperatures.

Property	Value
Melting Point	1,087 °C (decomposes)[1]
Decomposition Temperature	> 1000 °C[1]
Decomposition Reaction	PbSO <sub>4</sub> (s) → PbO(s) + SO <sub>3</sub> (g)[1]

A thermogravimetric analysis (TGA) of **lead(II) sulfate** shows that it undergoes a two-stage decomposition process in the temperature range of 886°C to 1142°C, ultimately yielding lead(II) oxide (PbO).[6][7]

## Thermodynamic Properties

Property	Value
Standard Molar Enthalpy of Formation (ΔfH <sup>⊖</sup> <sub>298</sub> )	-920 kJ/mol[1]
Standard Molar Entropy (S <sup>⊖</sup> <sub>298</sub> )	149 J·mol <sup>-1</sup> ·K <sup>-1</sup> [1]
Heat Capacity (C <sub>p</sub> )	103 J·mol <sup>-1</sup> ·K <sup>-1</sup> [1]

## Solubility

**Lead(II) sulfate** is poorly soluble in water, a key characteristic influencing its applications and environmental behavior.<sup>[1][8]</sup> Its solubility is affected by temperature and the presence of other ions.

Solvent	Solubility ( g/100 mL)	Temperature (°C)
Water	0.0032	15 <sup>[1]</sup>
Water	0.00425	25 <sup>[1]</sup>
Water	0.00443	20 <sup>[2]</sup>

The solubility product constant ( $K_{sp}$ ) for **lead(II) sulfate** in water at 20°C is  $2.13 \times 10^{-8}$ .<sup>[1][2]</sup>

**Lead(II) sulfate** exhibits solubility in concentrated acids such as nitric acid, hydrochloric acid, and sulfuric acid, where it can form acidic salts or complex compounds.<sup>[1]</sup> It is also soluble in concentrated alkali solutions, forming tetrahydroxidoplumbate(II)  $[Pb(OH)_4]^{2-}$  complexes.<sup>[1]</sup> Furthermore, it is soluble in solutions of ammonium acetate and ammonium tartrate.<sup>[1]</sup> It is insoluble in alcohol.<sup>[1]</sup>

## Crystal Structure

**Lead(II) sulfate** crystallizes in the orthorhombic system and is isostructural with barite ( $BaSO_4$ ) and celestite ( $SrSO_4$ ).<sup>[1][9]</sup> The naturally occurring mineral form is anglesite.<sup>[1][4]</sup>

Property	Value
Crystal System	Orthorhombic <sup>[1][9]</sup>
Space Group	Pnma (No. 62) <sup>[1][4][9]</sup>
Lattice Parameters	$a = 8.47 \text{ \AA}$ , $b = 5.39 \text{ \AA}$ , $c = 6.94 \text{ \AA}$ <sup>[9]</sup>
Coordination Geometry	Each $Pb^{2+}$ ion is surrounded by 12 oxygen atoms from 7 sulfate ions. <sup>[1]</sup>

The lead-oxygen distances in the  $\text{PbO}_{12}$  polyhedron range from 2.612 Å to 3.267 Å, with an average distance of 2.865 Å.[\[1\]](#)

## Experimental Protocols

### Synthesis of Lead(II) Sulfate Crystals (Precipitation Method)

A common and straightforward method for preparing **lead(II) sulfate** crystals in the laboratory is through a precipitation reaction.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- Lead(II) nitrate ( $\text{Pb}(\text{NO}_3)_2$ ) solution (e.g., 0.5 M)
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or potassium sulfate ( $\text{K}_2\text{SO}_4$ ) solution (e.g., 0.5 M)[\[11\]](#)[\[12\]](#)
- Deionized water
- Beakers, stirring rod, filter funnel, filter paper, conical flask, evaporating dish, drying oven[\[11\]](#)

Procedure:

- In a beaker, mix equal volumes of the lead(II) nitrate solution and the sodium sulfate (or potassium sulfate) solution.[\[11\]](#)[\[12\]](#)
- Stir the mixture with a glass rod. A white precipitate of **lead(II) sulfate** will form immediately.[\[10\]](#)[\[11\]](#)
- Allow the precipitate to settle.
- Set up a filtration apparatus with a filter funnel, filter paper, and a conical flask.
- Pour the mixture through the filter paper to separate the **lead(II) sulfate** precipitate.
- Wash the precipitate on the filter paper with deionized water to remove any soluble impurities.[\[10\]](#)[\[11\]](#)

- Carefully transfer the filter paper with the precipitate to an evaporating dish.
- Dry the **lead(II) sulfate** crystals in a drying oven at a low temperature (e.g., 80-100 °C) until a constant mass is achieved.[\[11\]](#)

The balanced chemical equation for the reaction is:  $\text{Pb}(\text{NO}_3)_2(\text{aq}) + \text{Na}_2\text{SO}_4(\text{aq}) \rightarrow \text{PbSO}_4(\text{s}) + 2\text{NaNO}_3(\text{aq})$ [\[10\]](#)

## Characterization Techniques

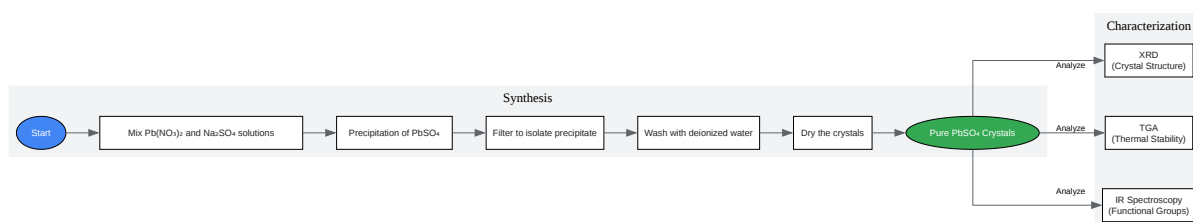
XRD is used to confirm the crystal structure and phase purity of the synthesized **lead(II) sulfate**. The analysis involves directing X-rays onto the crystalline sample and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the crystal lattice and can be compared with standard diffraction data for **lead(II) sulfate** (e.g., from the International Centre for Diffraction Data).

TGA is employed to study the thermal stability and decomposition of **lead(II) sulfate**. A small sample is heated at a constant rate in a controlled atmosphere (e.g., air or nitrogen), and its mass is continuously monitored.[\[6\]](#)[\[7\]](#)[\[13\]](#) The TGA curve provides information about the temperatures at which decomposition occurs and the mass loss associated with these processes.

IR spectroscopy is used to identify the functional groups present in a sample. For **lead(II) sulfate**, the IR spectrum is characterized by the vibrational modes of the sulfate anion ( $\text{SO}_4^{2-}$ ). The main absorption bands are typically observed in the regions of the symmetric and asymmetric stretching and bending vibrations of the S-O bonds.[\[14\]](#)[\[15\]](#) The IR spectrum for **lead(II) sulfate** can be found in various databases.[\[16\]](#)[\[17\]](#)

## Visualizations

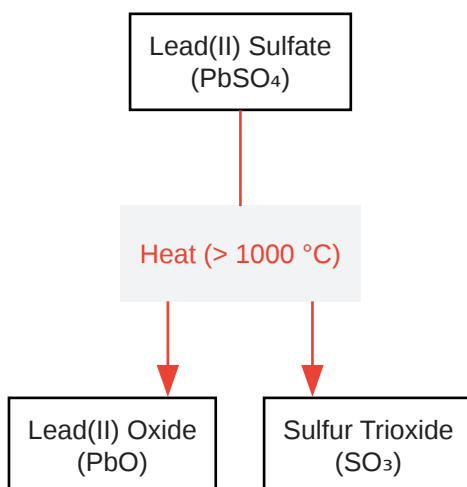
### Experimental Workflow for Synthesis and Characterization



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Caption: Workflow for the synthesis and characterization of **lead(II) sulfate**.

## Thermal Decomposition Pathway



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Caption: Thermal decomposition of **lead(II) sulfate** at high temperatures.

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